Inostamycin

Description

Historical Context of Discovery and Isolation

The initial discovery and isolation of inostamycin (B1212817) marked a significant advancement in the study of lipid metabolism and cell signaling.

This compound was first isolated from the culture broth of a bacterium identified as Streptomyces sp. MH816-AF15 researchgate.netfunakoshi.co.jpnih.govmedchemexpress.comresearchgate.netkeio.ac.jpkeio.ac.jpwindows.netnih.gov. This actinomycete strain was screened for its ability to inhibit phosphatidylinositol turnover, leading to the identification of this compound as the active principle. The isolation process involved standard biochemical techniques, including extraction with ethyl acetate (B1210297) (EtOAc), column chromatography (cc), centrifugation partition chromatography, and subsequent crystallization researchgate.netacs.org.

Upon isolation, this compound was characterized as a novel polyether antibiotic researchgate.netwindows.netacs.orgnih.govresearchgate.net. Its complex structure was elucidated through advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and further confirmed by X-ray crystallographic analysis of its sodium salt researchgate.netacs.orgcaymanchem.com. These studies revealed a unique polyether framework, distinguishing it from previously known compounds. The initial discovery and structural determination were reported around 1990 researchgate.netresearchgate.net.

Table 1: Producing Organism and Initial Characterization of this compound

| Characteristic | Detail | References |

| Producing Organism | Streptomyces sp. MH816-AF15 | researchgate.netfunakoshi.co.jpnih.govmedchemexpress.comresearchgate.netkeio.ac.jpkeio.ac.jpwindows.netnih.gov |

| Discovery Year | 1990 | researchgate.netresearchgate.net |

| Chemical Class | Novel Polyether Antibiotic | researchgate.netwindows.netacs.orgnih.govresearchgate.net |

| Isolation Methods | EtOAc extraction, column chromatography, centrifugation partition chromatography, crystallization | researchgate.netacs.org |

| Structure Determination | NMR spectroscopy, X-ray crystallography | researchgate.netacs.orgcaymanchem.com |

Academic Significance and Research Trajectory

The academic importance of this compound stems from its specific biochemical activity, making it an invaluable tool for exploring cellular signaling pathways.

This compound is primarily recognized for its potent and selective inhibition of phosphatidylinositol (PI) turnover researchgate.netfunakoshi.co.jpnih.govmedchemexpress.comresearchgate.netwindows.netnih.govacs.orgoup.comoup.comtargetmol.commedkoo.comnih.gov. It acts by inhibiting the enzyme cytidine (B196190) 5'-diphosphate:inositol (B14025) 3-phosphatidyltransferase (CDP-DG:inositol transferase), a key enzyme in the synthesis of phosphatidylinositol funakoshi.co.jpnih.govmedchemexpress.comresearchgate.netnih.govtargetmol.commedkoo.com. This inhibition disrupts the complex cascade of events initiated by growth factors and oncogenes that rely on PI turnover for signal transduction. Studies have quantified its inhibitory potency, with an IC50 of 0.5 μg/ml reported for PI turnover in cultured A431 cells researchgate.netacs.org, and a more specific IC50 of 0.02 μg/ml against CDP-DG:inositol transferase activity in A431 cell membranes funakoshi.co.jpmedkoo.com.

Table 2: Key Inhibitory Activities of this compound

| Target | Specific Enzyme Inhibited | IC50 Value (A431 Cells) | References |

| Phosphatidylinositol Turnover | CDP-diacylglycerol:inositol 3-phosphatidyltransferase (CDP-DG:inositol transferase) | 0.5 μg/ml (PI turnover) | researchgate.netfunakoshi.co.jpnih.govmedchemexpress.comresearchgate.netwindows.netnih.govacs.orgoup.comoup.comtargetmol.commedkoo.comnih.gov |

| CDP-diacylglycerol:inositol 3-phosphatidyltransferase activity | CDP-diacylglycerol:inositol 3-phosphatidyltransferase | 0.02 μg/ml (in cell membranes) | funakoshi.co.jpmedkoo.com |

| EGF-induced inositol incorporation into inositol lipids | Not specified | 0.5 μg/ml | funakoshi.co.jp |

Due to its specific inhibitory action on PI synthesis, this compound has become an essential biochemical probe for investigating the roles of phosphatidylinositol and its metabolites in various cellular processes researchgate.netresearchgate.netnih.govacs.orgoup.comoup.comnih.gov. Researchers utilize this compound to study the impact of disrupted PI turnover on cell cycle progression, demonstrating its ability to induce G1 phase arrest researchgate.netnih.govoup.comoup.comnih.gov. Furthermore, its effects on downstream signaling molecules, such as cyclin D1, phosphorylated retinoblastoma protein (pRB), matrix metalloproteinases (MMP-2 and MMP-9), and cell motility, highlight its utility in dissecting signaling pathways involved in cell proliferation, invasion, and migration researchgate.netnih.govnih.gov. Its application extends to studies of phosphoinositide acyl chain saturation in T cell signaling, where it serves as a specific inhibitor of CDP-diacylglycerol:inositol transferase nih.gov.

Compound List:

this compound

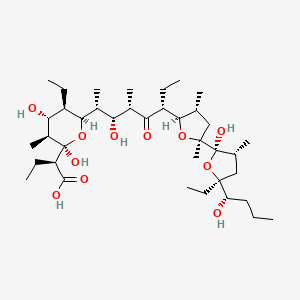

Structure

2D Structure

Properties

IUPAC Name |

(2R)-2-[(2R,3S,4R,5S,6R)-5-ethyl-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxybutyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68O11/c1-12-17-28(39)36(16-5)19-21(7)38(46,49-36)35(11)18-20(6)32(47-35)25(13-2)30(41)22(8)29(40)23(9)33-26(14-3)31(42)24(10)37(45,48-33)27(15-4)34(43)44/h20-29,31-33,39-40,42,45-46H,12-19H2,1-11H3,(H,43,44)/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29+,31-,32-,33+,35-,36+,37+,38+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJHONRWXITMMC-LPMSCSBASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]([C@]1(C[C@H]([C@@](O1)([C@@]2(C[C@@H]([C@H](O2)[C@@H](CC)C(=O)[C@@H](C)[C@H]([C@H](C)[C@@H]3[C@H]([C@H]([C@@H]([C@@](O3)([C@@H](CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129905-10-8 | |

| Record name | (αR,2R,3S,4R,5S,6R)-α,5-Diethyl-6-[(1S,2S,3S,5R)-5-[(2S,2′R,3′R,4S,5S,5′R)-5′-ethyloctahydro-2′-hydroxy-5′-[(1S)-1-hydroxybutyl]-2,3′,4-trimethyl[2,2′-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahydro-2,4-dihydroxy-3-methyl-2H-pyran-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129905-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inostamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129905108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Structural Elucidation and Chemical Characterization in Research

Initial Structural Assignment Methodologies

The preliminary determination of Inostamycin's structure relied on a combination of powerful analytical methods common in the field of organic chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy was a pivotal tool in the initial efforts to piece together the complex structure of This compound (B1212817). nih.gov While the specific raw data from the initial discovery is not widely available, the general application of NMR in elucidating such structures is well-established. Techniques such as ¹H NMR and ¹³C NMR would have been employed to identify the various chemical environments of the hydrogen and carbon atoms within the molecule.

Proton NMR spectroscopy would provide information on the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. nih.gov For a complex molecule like this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would have been essential to establish the connectivity between protons and the carbon atoms to which they are attached, respectively. These techniques allow chemists to trace out the carbon skeleton and the placement of various functional groups.

Table 1: General Application of NMR Spectroscopy in the Structural Elucidation of Polyether Antibiotics like this compound

| NMR Technique | Information Provided |

| ¹H NMR | - Chemical shift (electronic environment of protons)- Integration (relative number of protons)- Coupling constants (connectivity of neighboring protons) |

| ¹³C NMR | - Chemical shift (types of carbon atoms, e.g., C=O, C-O, CH₃, CH₂, CH) |

| COSY | - Correlation between coupled protons (¹H-¹H connectivity) |

| HMQC/HSQC | - Correlation between protons and directly attached carbons (¹H-¹³C one-bond connectivity) |

| HMBC | - Correlation between protons and carbons over two or three bonds (long-range ¹H-¹³C connectivity) |

| NOESY | - Correlation between protons that are close in space (through-space proximity, aids in stereochemical assignment) |

This table represents the general application of NMR techniques for the structural elucidation of complex natural products and is not based on the specific, unavailable data from the original this compound discovery.

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure. In the case of many polyether antibiotics, which are often carboxylic acids, preparing a crystalline salt can facilitate high-quality crystal growth suitable for X-ray diffraction analysis. While specific crystallographic data for the initial determination of this compound's sodium salt is not publicly accessible, this technique would have provided precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule. The electron density map generated from the diffraction pattern would have revealed the spatial arrangement of each atom, confirming the connectivity and stereochemical relationships tentatively assigned by spectroscopic methods.

Revisions and Refinements in Stereochemical Assignment

The initial structural hypothesis of a complex natural product is often subject to revision as more data becomes available or through total synthesis. In the case of this compound, while no major revisions to its core structure have been prominently reported in readily available literature, the process of confirming the numerous stereocenters is a significant challenge. The total synthesis of a natural product serves as the ultimate proof of its proposed structure. The successful total synthesis of this compound A, for instance, would have definitively confirmed the stereochemical assignments at its many chiral centers. nih.gov Any discrepancies between the spectroscopic data of the synthetic molecule and the natural product would have necessitated a re-evaluation and revision of the originally proposed stereochemistry.

Unique Structural Features as a Polyether

This compound belongs to the polyether class of antibiotics, a group of naturally occurring ionophores produced by various species of Streptomyces bacteria. These molecules are characterized by a backbone containing multiple cyclic ether functionalities. A key feature of polyether antibiotics is the presence of a terminal carboxylic acid group and several hydroxyl groups. This arrangement allows them to form a pseudo-cyclic conformation, creating a hydrophilic interior that can chelate metal cations and a lipophilic exterior that enables transport across cell membranes.

What makes this compound and other polyethers structurally unique is the specific arrangement and stereochemistry of their numerous ether rings and chiral centers. This precise architecture dictates their ion-binding selectivity and biological activity. Compared to other polyethers like monensin (B1676710) or salinomycin, this compound possesses a distinct pattern of tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings, along with a unique side chain, which contributes to its specific biological profile.

Biosynthetic Pathways and Precursor Studies of Inostamycin

Origin and Cultivation of Producer Strains

Inostamycin (B1212817) was first isolated from the culture fluid of Streptomyces sp. MH816-AF15 funakoshi.co.jpresearchgate.netcaymanchem.com. Streptomyces species are well-established producers of a vast array of secondary metabolites, including many antibiotics and complex polyketides nih.govnih.govcore.ac.ukplos.org. The cultivation of these actinobacteria typically involves fermentation in nutrient-rich media, allowing them to produce and secrete their characteristic metabolites. While specific optimal cultivation parameters for Streptomyces sp. MH816-AF15 for this compound production are not detailed in the provided search results, general fermentation practices for Streptomyces involve controlled temperature, pH, aeration, and nutrient supply to maximize metabolite yield.

Investigation of Biosynthetic Precursors and Labeling Studies

Studies investigating the origins of this compound's complex structure have provided insights into its building blocks. Labeling experiments have indicated that this compound is derived from a combination of propionate (B1217596) and butyrate (B1204436) units. Specifically, it has been shown that this compound is biosynthesized from six propionate units and five butyrate units psu.edu. This finding strongly suggests that the polyketide synthase (PKS) machinery, common in Streptomyces, is responsible for assembling these precursor units into the final molecule.

While direct incorporation studies using radiolabeled precursors like [¹⁴C]propionate or [¹⁴C]butyrate for this compound are not explicitly detailed in the provided snippets, the established polyketide nature of similar compounds and the direct evidence from precursor unit analysis strongly support their role. For instance, other polyketide natural products have been extensively studied using [¹³C]-labeled acetates and propionates to elucidate their biosynthetic routes psu.edu. The incorporation patterns of these labeled precursors are then analyzed using techniques like mass spectrometry and NMR spectroscopy to map the atoms of the precursor into the final product.

Enzymology and Genetic Aspects of Biosynthesis (Inferred from Polyketide Nature)

Given that this compound is derived from propionate and butyrate units, it is classified as a polyketide psu.edu. The biosynthesis of polyketides in bacteria, particularly in Streptomyces, is orchestrated by large, multi-domain enzymes known as polyketide synthases (PKSs) nih.gov. These PKS enzymes function similarly to fatty acid synthases but are more diverse in their domain organization, allowing for the synthesis of a wide range of complex carbon skeletons.

A typical PKS assembly line comprises several modules, each containing catalytic domains such as:

Ketosynthase (KS): Catalyzes the condensation of acyl-CoA or acyl-ACP starter units with extender units, forming a new carbon-carbon bond and extending the polyketide chain.

Acyltransferase (AT): Selects and loads the appropriate acyl-CoA precursor (e.g., malonyl-CoA derived from acetate (B1210297), or methylmalonyl-CoA derived from propionate) onto the acyl carrier protein (ACP) within a module.

Acyl Carrier Protein (ACP): Acts as a swinging arm, holding the growing polyketide chain and presenting it to the catalytic domains.

Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): These domains are responsible for the reduction of the β-keto group, dehydration, and reduction of the double bond, respectively. The presence and order of these domains determine the degree of reduction and the resulting stereochemistry of the polyketide.

The specific PKS gene cluster responsible for this compound biosynthesis has not been explicitly identified or detailed in the provided search results. However, the presence of a "biosynthetic gene cluster" for "istamycin" (a related compound) from Streptomyces tenjimariensis is noted secondarymetabolites.org. It is highly probable that a similar complex gene cluster encoding a PKS system, along with tailoring enzymes for modifications such as glycosylation, oxidation, or cyclization, is responsible for this compound production. The identification and characterization of such a gene cluster would be essential for a comprehensive understanding of this compound's enzymatic machinery.

Chemical Synthesis and Analog Development of Inostamycin

Total Synthesis Methodologies for Inostamycin (B1212817) A

The total synthesis of this compound A has been achieved through strategies that meticulously assemble its polyether framework. These approaches typically involve the synthesis of advanced fragments, followed by their stereoselective coupling to form the complete carbon skeleton.

Stereoselective Approaches (e.g., Asymmetric Aldol (B89426) Reactions)

Stereoselectivity is paramount in the synthesis of this compound A, given its numerous stereocenters. Asymmetric aldol reactions have proven to be crucial for establishing key stereogenic centers with high fidelity. For instance, the synthesis of aldehyde and ketone fragments has relied on asymmetric aldol reactions to precisely control the stereochemistry of newly formed carbon-carbon bonds and adjacent hydroxyl groups researchgate.netnih.govnih.gov. These methods often employ chiral auxiliaries or catalysts to direct the stereochemical outcome of the aldol addition.

Fragment Coupling Strategies (e.g., Aldol Condensation, Nozaki-Hiyama-Kishi Reaction)

The convergence of synthetic routes is often achieved through robust fragment coupling strategies. A notable approach involves the stereoselective aldol condensation between two large fragments, which has been instrumental in forming the complete carbon skeleton of this compound A with remarkable anti-stereoselectivity researchgate.netnih.gov. This reaction efficiently joins the synthesized building blocks, incorporating all necessary functional groups and stereogenic centers.

Another powerful tool employed in complex molecule synthesis, including polyether natural products, is the Nozaki-Hiyama-Kishi (NHK) reaction. While specific applications of the NHK reaction to this compound A's total synthesis are less detailed in the provided abstracts, the NHK reaction is generally recognized for its utility in coupling aldehydes with vinyl or aryl halides, often mediated by nickel and chromium salts, offering a mild and selective method for C-C bond formation in complex settings synarchive.comchem-station.com. Its application in the synthesis of related polyether natural products, such as dihydrodictyostatin analogues, highlights its potential for constructing macrocyclic structures and complex fragments acs.org.

Synthesis of Key Intermediates and Advanced Fragments (e.g., C10-C24 Ketone Fragment)

The construction of this compound A necessitates the synthesis of elaborate intermediates and advanced fragments, often representing significant portions of the molecule. One such critical fragment is the C10-C24 ketone fragment. Strategies to access this fragment have utilized asymmetric reactions, including Rh-catalyzed reductive aldol reactions and stereoselective Rh-catalyzed reductive Claisen rearrangements, to form alkene and vinyl iodide synthons nih.govresearchgate.netacs.org.

Furthermore, a stereocontrolled synthesis of the C11-C24 fragment of this compound A has been reported, employing the desymmetrization of glycerols jst.go.jpkaist.ac.kr. This approach highlights the importance of efficiently constructing chiral building blocks that can be readily incorporated into the larger molecular assembly. The synthesis of quaternary carbons, such as those at C20 and C16 in ketone fragments, has been achieved through highly stereocontrolled addition reactions, where the use of lanthanide salts like LaCl₃ for transmetallation proved critical for high coupling efficiency researchgate.netnih.govkaist.ac.kr.

Synthetic Routes to Related Polyether Natural Products and this compound Analogues (e.g., Inostamycins B and C)

While the provided search results primarily focus on the total synthesis of this compound A, they also allude to the broader context of polyether natural product synthesis and the potential for analogue development. The methodologies developed for this compound A, such as stereoselective aldol reactions and fragment coupling strategies, are broadly applicable to the synthesis of other complex polyethers.

The mention of "related polyether natural products" and the synthesis of "this compound analogues" suggests that synthetic routes are often designed with flexibility to access structural variants. For instance, the development of strategies for related compounds like discodermolide and dictyostatin (B1249737) demonstrates the transferability of synthetic tactics, including aldol reactions and ring-closing metathesis, to similar molecular architectures researchgate.netacs.org. The synthesis of dihydrodictyostatin analogues, achieved through esterification and Nozaki-Hiyama-Kishi reactions, further exemplifies the modularity of these synthetic approaches acs.org. While specific synthetic routes for Inostamycins B and C are not detailed, the general strategies employed for this compound A provide a foundation for their synthesis and the exploration of structure-activity relationships through analogue design.

Molecular Mechanisms of Action: Enzymatic and Receptor Level Interactions

Primary Enzymatic Target: Cytidine (B196190) Diphosphodiacylglycerol:Inositol (B14025) Transferase Inhibition

A principal mechanism of Inostamycin's action involves the inhibition of Cytidine Diphosphodiacylglycerol:Inositol Transferase (CDP-DG:Inositol Transferase) caymanchem.comnih.govnih.gov. This enzyme plays a crucial role in the synthesis of phosphatidylinositol (PI), a key component of cell membranes and a precursor in the inositol phospholipid turnover pathway nih.govfunakoshi.co.jpresearchgate.net. By inhibiting this transferase, This compound (B1212817) disrupts the metabolic pathway responsible for PI synthesis nih.govfunakoshi.co.jpresearchgate.netoup.com. The inositol phospholipid turnover pathway is vital for cellular signaling, including the activation of protein kinase C (PKC), which regulates cell proliferation and malignancy signals funakoshi.co.jp. This compound's inhibition of PI synthesis leads to cell cycle arrest, specifically in the G1 phase, thereby inhibiting cell proliferation nih.govfunakoshi.co.jp.

Biochemical Characterization of Inhibitory Potency (IC50 Values)

The inhibitory potency of this compound against CDP-DG:Inositol Transferase has been biochemically characterized. Studies have reported an IC50 value of approximately 0.02 µg/ml for this compound A's inhibition of CDP-DG:Inositol Transferase activity in A431 cell membranes caymanchem.comfunakoshi.co.jp. Further research indicated that this compound also inhibited EGF-induced inositol incorporation into inositol lipids with an IC50 of about 0.5 µg/ml in the same cell assay system nih.govfunakoshi.co.jp.

| Target Enzyme/Process | IC50 Value | Cell Type/System | Reference |

| CDP-DG:Inositol Transferase (in vitro) | ~0.02 µg/ml | A431 cell membranes | caymanchem.comfunakoshi.co.jp |

| EGF-induced inositol incorporation into inositol lipids | ~0.5 µg/ml | A431 cell assay | nih.govfunakoshi.co.jp |

Specificity Profile Against Related Enzymes

This compound exhibits a notable specificity for CDP-DG:Inositol Transferase. At a concentration of 10 µg/ml, this compound A was found to be selective for CDP-DG:Inositol Transferase over other related enzymes such as Phospholipase C (PLC) and Phosphatidylinositol Kinase caymanchem.com. Research has confirmed that this compound does not inhibit tyrosine kinase, PtdIns phospholipase C, or PtdIns kinase, reinforcing its specific mechanism of action through the inhibition of CDP-DG:Inositol Transferase nih.gov.

Interaction with Phosphatidylethanolamine (B1630911)

Beyond its enzymatic targets, this compound has been shown to interact specifically with phosphatidylethanolamine nih.govresearchgate.netresearchgate.netnih.gov. This interaction is proposed to be a key component in its mechanism of action, particularly concerning its effects on P-glycoprotein function nih.govresearchgate.netresearchgate.netnih.gov. The specific binding to phosphatidylethanolamine, a major phospholipid in cell membranes, suggests a role in membrane integrity or in mediating the compound's interaction with membrane-bound proteins nih.govresearchgate.netnih.gov.

Modulation of P-Glycoprotein Function

This compound has demonstrated significant activity in modulating the function of P-glycoprotein (P-gp), a transmembrane ATP-binding cassette transporter that confers multidrug resistance (MDR) by actively pumping a wide range of substrates out of cells nih.govresearchgate.netresearchgate.netnih.govsalinomycin.plnih.gov. In multidrug-resistant KB-C4 cells, pre-incubation with this compound led to an increased accumulation of [³H]vinblastine, a known P-gp substrate, which persisted for up to 48 hours nih.govresearchgate.net. This compound was also found to inhibit azidopine (B1666438) binding to P-glycoprotein, even after washing the cell membranes, indicating an irreversible or tightly bound interaction nih.govresearchgate.netnih.gov. Furthermore, ¹⁴C-labeled this compound bound irreversibly to KB plasma membranes, though the binding capacity did not directly correlate with the amount of P-glycoprotein present in different cell lines nih.govresearchgate.netnih.gov. These findings suggest that this compound can inhibit P-glycoprotein function, potentially irreversibly, by binding to plasma membranes, with phosphatidylethanolamine playing a role in this binding nih.govresearchgate.netnih.gov. This modulation of P-gp function contributes to overcoming multidrug resistance and enhancing the efficacy of other chemotherapeutic agents salinomycin.pl.

Inostamycin S Influence on Intracellular Signaling Networks

Regulation of Inositol (B14025) Phospholipid Metabolism and Turnover

Inostamycin (B1212817) exerts a foundational influence on cellular signaling by disrupting the metabolism and turnover of inositol phospholipids, a family of lipids essential for the generation of second messengers. nih.govnih.gov

This compound is a novel and specific inhibitor of the enzyme cytidine (B196190) 5'-diphosphate 1,2-diacyl-sn-glycerol:inositol transferase (CDP-DG:inositol transferase). nih.govnih.gov This enzyme catalyzes a crucial step in the de novo synthesis of phosphatidylinositol (PtdIns), a precursor for all polyphosphoinositides. nih.gov Research conducted on cultured A431 cells demonstrated that this compound effectively inhibited the incorporation of radiolabeled inositol ([³H]inositol) and phosphate (³²P) into PtdIns that was induced by epidermal growth factor (EGF). nih.gov The half-maximal inhibitory concentration (IC₅₀) for this effect in whole cells was approximately 0.5 µg/mL. nih.gov

Further in vitro studies using A431 cell membranes pinpointed the specific enzymatic target. This compound directly inhibited the activity of CDP-DG:inositol transferase with a much higher potency, showing an IC₅₀ value of about 0.02 µg/mL. nih.govelsevierpure.com Importantly, the compound did not show inhibitory effects on other key enzymes in related pathways, such as tyrosine kinase, PtdIns phospholipase C, or PtdIns kinase, highlighting its specificity. nih.govelsevierpure.com This direct inhibition of PtdIns synthesis is the primary mechanism by which this compound disrupts the phosphatidylinositol turnover cycle. nih.gov

Table 1: Inhibitory Activity of this compound on Phosphatidylinositol Synthesis

| Assay Type | Cell Line | Parameter Measured | Inducer | IC₅₀ Value | Reference |

|---|---|---|---|---|---|

| Whole Cell | A431 | [³H]inositol and ³²P Incorporation into PtdIns | EGF | 0.5 µg/mL | nih.gov |

| In Vitro (Cell Membrane) | A431 | CDP-DG:inositol transferase activity | N/A | ~0.02 µg/mL | nih.govelsevierpure.com |

The inhibition of PtdIns synthesis by this compound has significant repercussions for downstream signaling pathways that rely on inositol-derived second messengers. nih.govnih.gov Inositol phosphates (InsPs) and their more complex derivatives, inositol pyrophosphates (PP-InsPs), form an intricate signaling network that governs nearly all aspects of cellular function. nih.gov By limiting the availability of PtdIns, this compound effectively reduces the substrate pool for the synthesis of critical signaling molecules like phosphatidylinositol 4,5-bisphosphate (PIP₂). The hydrolysis of PIP₂ by phospholipase C (PLC) generates two key second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

Studies have shown that this compound inhibited the formation of cellular inositol phosphates when it was added concurrently with labeled inositol, which is consistent with its role in blocking the initial synthesis of the precursor PtdIns. nih.gov The depletion of inositol-containing phospholipids disrupts the normal function of numerous cellular pathways. nih.govbiorxiv.org These pathways are involved in a wide array of processes, including the mobilization of intracellular calcium by IP₃ and the activation of protein kinase C (PKC) by DAG. exlibrisgroup.com Therefore, by choking the supply of the foundational phospholipid, this compound broadly dampens the signaling capacity of multiple pathways that are essential for cellular responses to external stimuli.

Modulation of Cell Cycle Regulatory Proteins

A significant outcome of this compound's activity is the arrest of the cell cycle, primarily at the G1 phase. nih.govnih.gov This is achieved through the targeted modulation of key proteins that govern cell cycle progression.

This compound has been consistently shown to inhibit the expression of Cyclin D1. nih.govnih.govnih.gov Cyclin D1 is a critical regulatory protein that, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), promotes the transition from the G1 to the S phase of the cell cycle. In studies involving normal rat kidney (NRK) cells and human small cell lung carcinoma Ms-1 cells, treatment with this compound led to a marked decrease in Cyclin D1 levels. nih.govnih.govnih.gov This reduction in Cyclin D1 prevents the hyperphosphorylation of the retinoblastoma protein (pRB), a key step for releasing the E2F transcription factors that drive the expression of genes necessary for S-phase entry. nih.govnih.gov Consequently, the inhibition of Cyclin D1 expression is a primary reason for the G1 phase cell cycle arrest observed in cells treated with this compound. nih.gov

In concert with its effect on cyclins, this compound also upregulates the expression of cyclin-dependent kinase inhibitors (CKIs), specifically p21WAF1 and p27KIP1. nih.govnih.gov These proteins act as brakes on the cell cycle by binding to and inhibiting the activity of cyclin-CDK complexes. nih.govnih.gov In human small cell lung carcinoma Ms-1 cells, treatment with low concentrations of this compound resulted in an accumulation of cells in the G1 phase, which was accompanied by an increase in both p21 and p27 proteins. nih.govnih.gov The dual action of decreasing the levels of a key G1 cyclin (Cyclin D1) while simultaneously increasing the levels of its inhibitors (p21 and p27) provides a robust mechanism for inducing G1 arrest. nih.govnih.gov

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins

| Protein | Class | Effect of this compound | Cell Type | Functional Consequence | Reference |

|---|---|---|---|---|---|

| Cyclin D1 | G1 Cyclin | Decreased Expression | NRK, Ms-1, Head and Neck Cancer Cells | Inhibition of G1-S transition | nih.govnih.govnih.gov |

| p21WAF1 | CDK Inhibitor | Increased Expression | Ms-1 | Inhibition of Cyclin-CDK complexes | nih.govnih.gov |

| p27KIP1 | CDK Inhibitor | Increased Expression | Ms-1 | Inhibition of Cyclin-CDK complexes | nih.govnih.gov |

Effects on Growth Factor Receptor Signaling Pathways

This compound's inhibitory action on phosphatidylinositol synthesis directly interferes with the signaling cascades initiated by various growth factors. As mentioned, it blocks EGF-induced PtdIns turnover. nih.gov Furthermore, this compound has been shown to suppress cellular responses to vascular endothelial growth factor (VEGF). In human umbilical vein endothelial cells (HUVECs), this compound significantly weakened both VEGF-induced proliferation and migration. nih.gov

This anti-angiogenic effect is linked to the disruption of specific downstream signaling components. This compound was found to inhibit the VEGF-induced activation of mitogen-activated protein kinases (ERK and p38) and to prevent the associated elevation of Cyclin D1. nih.gov The data suggest that this compound's impact on HUVEC proliferation is mediated by targeting the ERK-Cyclin D1 pathway, while its effect on migration is linked to the p38 pathway. nih.gov By abrogating the stimulatory effects of growth factors like EGF and VEGF, this compound demonstrates its ability to disrupt fundamental cellular processes such as growth and motility that are often dependent on these signaling pathways. nih.govnih.gov

Involvement in Apoptotic Signaling Pathways

This compound has been identified as a potent modulator of apoptotic signaling, engaging with key pathways that regulate cellular demise. Its mechanisms of action include enhancing the effects of other apoptosis-inducing agents and directly participating in the activation of the cell's death machinery.

Synergistic Effects with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) through Death Receptor 5 (DR5) Upregulation

Research has demonstrated that this compound can significantly amplify the apoptotic effects of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a protein that selectively targets cancer cells. While many cancer cells develop resistance to TRAIL, this compound appears to counteract this resistance.

The primary mechanism for this synergistic effect is the upregulation of Death Receptor 5 (DR5) nih.gov. A combined treatment of this compound and TRAIL has been shown to synergistically induce caspase-dependent apoptosis in HCT116 human colon cancer cells nih.gov. This compound increases the expression of DR5 on the cell surface. This heightened presence of DR5 allows for more effective binding of TRAIL, thereby enhancing the downstream apoptotic signal nih.gov. Studies have confirmed that knocking down the DR5 gene suppresses the apoptosis that is synergistically induced by the co-treatment, underscoring the critical role of DR5 in this process nih.gov. This suggests that the combination of this compound and TRAIL could be a strategic approach to overcome TRAIL resistance in tumor cells nih.gov.

Table 1: Effect of this compound on TRAIL-Induced Apoptosis

Compound/Treatment Key Finding Mechanism Cell Line Studied Reference This compound + TRAIL Synergistically induces caspase-dependent apoptosis. Upregulates the expression of Death Receptor 5 (DR5) on the cell surface, enhancing sensitivity to TRAIL. HCT116 (Human Colon Cancer) nih.gov This compound + TRAIL with DR5 knockdown Suppressed synergistic apoptosis. Confirms the essential role of DR5 upregulation in the observed synergistic effect. HCT116 (Human Colon Cancer) nih.gov

Role in Protein Kinase C (PKC)-Regulated Ceramide Generation and Caspase Activation

This compound's pro-apoptotic activity is also intricately linked to the Protein Kinase C (PKC) signaling pathway and the subsequent generation of ceramide, a lipid messenger involved in cell stress responses. The activation of caspases, a family of proteases that execute apoptosis, is a common feature of many anticancer agents; however, the upstream signaling events are often drug-specific nih.gov.

In the case of this compound, it induces an increase in intracellular ceramide levels nih.gov. This ceramide generation is a critical step, as its inhibition (using agents like fumonisin B1) prevents the this compound-induced release of cytochrome c from mitochondria and the subsequent activation of caspase-3-like proteases, ultimately blocking apoptosis nih.gov.

Furthermore, the process is shown to be regulated by PKC. The activation of PKC by 12-O-tetradecanoylphorbol-13-acetate (TPA) was found to suppress the release of cytochrome c and the activation of caspases in cells treated with this compound nih.gov. TPA also inhibited the synthesis of ceramide induced by this compound. These findings collectively suggest that this compound-induced apoptosis is mediated by a PKC-regulated pathway that leads to ceramide generation, which in turn triggers the activation of the caspase cascade nih.gov.

Table 2: this compound's Role in the PKC-Ceramide-Caspase Pathway ```html

| Experimental Condition | Observed Effect | Conclusion | Reference |

|---|---|---|---|

| Treatment with this compound | Induces elevation of intracellular ceramide levels, cytochrome c release, and caspase-3 activation. | This compound initiates an apoptotic cascade involving ceramide and caspases. | nih.gov |

| This compound + Fumonisin B1 (ceramide synthase inhibitor) | Inhibition of cytochrome c release, caspase-3 activation, and apoptosis. | Ceramide generation is essential for this compound-induced apoptosis. | nih.gov |

| This compound + TPA (PKC activator) | Suppression of cytochrome c release and caspase-3 activation; inhibition of ceramide synthesis. | The apoptotic pathway initiated by this compound is negatively regulated by Protein Kinase C. | nih.gov |

Table of Compounds

Compound Name Abbreviation 12-O-tetradecanoylphorbol-13-acetate TPA Caspase Ceramide Cytochrome c Death Receptor 5 DR5 Extracellular Signal-Regulated Kinase ERK Fumonisin B1 This compound Matrix Metalloproteinase-2 MMP-2 Matrix Metalloproteinase-9 MMP-9 p38 Mitogen-Activated Protein Kinases p38 Protein Kinase C PKC Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand TRAIL Vascular Endothelial Growth Factor VEGF Epidermal Growth Factor EGF Cyclin D1

Impact on Cellular Motility and Invasive Phenotypes

This compound has demonstrated a notable capacity to impede cellular motility and the invasive characteristics of cancer cells. Research has specifically highlighted its effects on the fundamental cellular processes of cytoskeletal organization and the signaling pathways that control cell movement.

The actin cytoskeleton is a dynamic network of protein filaments that is crucial for maintaining cell shape, enabling movement, and forming protrusions like filopodia, which are essential for cell migration and invasion. This compound has been observed to disrupt the normal reorganization of the actin cytoskeleton. In studies involving the HSC-4 tongue carcinoma cell line, treatment with this compound led to a reduction in actin cytoskeletal reorganization and a decrease in the formation of filopodia. This interference with the structural components of cellular motility contributes to its anti-invasive properties. The inhibition of these processes is significant as phosphatidylinositol 4,5-bisphosphate, a product of the pathway targeted by this compound, is important for actin reorganization.

Table 1: Effect of this compound on Actin Cytoskeleton and Filopodia Formation in HSC-4 Cells

| Cellular Process | Effect of this compound Treatment | Reference |

|---|---|---|

| Actin Cytoskeletal Reorganization | Reduction | nih.gov |

| Filopodia Formation | Reduction | nih.gov |

Table 2: this compound's Impact on cdc42 Expression in HSC-4 Cells

| Target Molecule | Effect of this compound Treatment | Reference |

|---|---|---|

| cdc42 | Reduction in expression | nih.gov |

Cross-talk with Reactive Oxygen Species (ROS) Pathways

While direct studies on the interaction between this compound and Reactive Oxygen Species (ROS) pathways are not currently available, the known mechanisms of this compound suggest a potential for significant cross-talk. This compound inhibits the phosphatidylinositol (PI) signaling pathway, which is intricately linked with Protein Kinase C (PKC) activation. Both the PI pathway and PKC are known to have a complex and bidirectional relationship with ROS.

ROS are highly reactive molecules that can act as second messengers in various signaling cascades. The PI3K/Akt pathway, a crucial branch of PI signaling, is known to be both activated by and a regulator of ROS levels. nih.govresearchgate.net For instance, moderate levels of ROS can facilitate PI3K signaling by inactivating phosphatases that oppose its function. nih.gov Conversely, the PI3K/Akt pathway can also stimulate ROS production. nih.gov

Furthermore, PKC isoforms can be directly activated by ROS and can also contribute to ROS generation, often through the activation of NADPH oxidases. nih.govmdpi.comresearchgate.net This creates a feedback loop where ROS and PKC can mutually regulate each other's activity. nih.gov Given that this compound perturbs the PI/PKC signaling axis, it is plausible that it could indirectly influence cellular redox homeostasis by altering the signaling that leads to ROS production or by affecting the cellular response to oxidative stress. However, without direct experimental evidence, the precise nature of the cross-talk between this compound and ROS pathways remains an area for future investigation.

Table 3: Potential Cross-talk between this compound's Target Pathways and ROS

| Pathway Component | Known Interaction with ROS | Potential Implication for this compound |

|---|---|---|

| Phosphatidylinositol (PI) Signaling (PI3K/Akt) | Can be activated by ROS; can stimulate ROS production. nih.govresearchgate.netnih.gov | Inhibition by this compound may alter cellular redox balance. |

| Protein Kinase C (PKC) | Can be activated by ROS; can induce ROS production via NADPH oxidase. nih.govmdpi.comresearchgate.net | This compound's impact on the PI pathway may indirectly modulate PKC-related ROS signaling. |

Advanced Methodologies in Inostamycin Research

Application of Radioactively Labeled Inostamycin (B1212817) in Biochemical Studies

The use of radioactively labeled compounds is a cornerstone in elucidating the pharmacokinetic and pharmacodynamic properties of bioactive molecules, including this compound. Studies employing radiolabeled this compound or related radiolabeled compounds have provided critical insights into its cellular uptake, distribution, and molecular interactions.

Specifically, research investigating this compound's role in reversing multidrug resistance (MDR) has utilized radioactively labeled vinblastine (B1199706) ([3H]vinblastine) to track its accumulation and efflux in drug-resistant cancer cells, such as KB-C4 cells. These studies demonstrated that this compound dose-dependently increased the intracellular concentration of [3H]vinblastine and inhibited its active efflux, suggesting interference with drug transporter mechanisms. nih.govsalinomycin.pl Furthermore, the use of carbon-14-labeled this compound has shown irreversible binding to cellular membranes, particularly interacting with phosphatidylethanolamine (B1630911), which is hypothesized to contribute to its P-glycoprotein inhibitory effects. nih.gov The general utility of radioactive isotopes like tritium (B154650) (3H) and carbon-14 (B1195169) (14C) in drug distribution studies is well-established, enabling researchers to trace the molecule's fate within biological systems and identify its binding sites. google.com

Zymographic Analysis and Reverse Transcription-Polymerase Chain Reaction for Protease Activity

This compound has been observed to modulate the activity and expression of matrix metalloproteinases (MMPs), enzymes critical in cancer cell invasion and metastasis. Zymography and reverse transcription-polymerase chain reaction (RT-PCR) are key techniques used to investigate these effects.

Zymographic analysis, often employing gelatin as a substrate, allows for the visualization and characterization of protease activity based on their ability to degrade the gel matrix. Studies have indicated that this compound treatment leads to a reduction in the levels of pro-MMP-2 and pro-MMP-9, as revealed by zymography. keio.ac.jp While the activity of mature MMP-2 was not significantly altered, the levels of pro-MMP-2 and pro-MMP-9 were suppressed in a dose-dependent manner. keio.ac.jp Complementary RT-PCR analyses have further supported these findings by demonstrating that this compound treatment diminishes the steady-state mRNA levels of MMP-2 and MMP-9, without affecting the expression of membrane type 1-MMP. keio.ac.jp This suggests that this compound may exert its anti-invasive effects by downregulating the synthesis or processing of these key proteases. researchgate.netnih.gov

Table 7.2.1: Impact of this compound on Matrix Metalloproteinase (MMP) Levels

| MMP Marker | Effect of this compound | Method Used | Reference |

| Pro-MMP-2 | Reduced levels | Zymography | keio.ac.jp |

| Pro-MMP-9 | Reduced levels | Zymography | keio.ac.jp |

| MMP-2 | No significant change | Zymography | keio.ac.jp |

| MMP-2 mRNA | Diminished levels | RT-PCR | keio.ac.jp |

| MMP-9 mRNA | Diminished levels | RT-PCR | keio.ac.jp |

Flow Cytometry for Cell Cycle Progression Analysis

This compound's antiproliferative effects are partly attributed to its ability to induce cell cycle arrest. Flow cytometry is an indispensable tool for quantifying these effects by analyzing the distribution of cells within different phases of the cell cycle.

Research has shown that this compound A can induce cell cycle arrest in the G1 phase. For instance, in HSC-4 cells, treatment with this compound at a concentration of 250 ng/ml resulted in G1 phase accumulation. caymanchem.commedkoo.com Similarly, in Ms-1 small cell lung cancer cells, this compound treatment at 0.1 μg/ml led to cell cycle arrest in the G1 phase. funakoshi.co.jp Mechanistically, this arrest is associated with a decrease in cyclin D1 expression and an increase in cyclin-dependent kinase inhibitors, such as p21WAF1 and p27KIP1. nih.gov Flow cytometry typically involves staining cells with DNA-binding dyes like propidium (B1200493) iodide (PI) or 4',6'-diamidino-2-phenylindole (DAPI) to measure DNA content, allowing for the quantitative determination of the percentage of cells in G1, S, and G2/M phases. nih.govnih.gov Bivariate analysis, which correlates DNA content with the expression of cell cycle regulatory proteins (e.g., cyclins), can provide further resolution. nih.gov

Table 7.3.1: this compound-Induced Cell Cycle Arrest

| Cell Line | Concentration | Observed Effect | Cell Cycle Phase | Reference |

| HSC-4 | 250 ng/ml | Cell cycle arrest | G1 | caymanchem.commedkoo.com |

| Ms-1 | 0.1 μg/ml | Cell cycle accumulation | G1 | funakoshi.co.jp |

| Ms-1 | 300 ng/ml | Apoptosis induction | N/A | caymanchem.commedkoo.com |

Computational and Proteomic Approaches for Molecular Target Identification

Identifying the precise molecular targets of this compound is crucial for understanding its mechanism of action and for developing targeted therapeutic strategies. Both computational methods and proteomic analyses play vital roles in this endeavor.

This compound is primarily known as an inhibitor of CDP-diacylglycerol:inositol (B14025) 3-phosphatidyltransferase, with a reported IC50 of 0.02 µg/ml in A431 cell membranes. caymanchem.commedkoo.comfunakoshi.co.jp It exhibits selectivity for this enzyme over phospholipase C (PLC) and phosphatidylinositol kinase. caymanchem.commedkoo.com Beyond this primary target, proteomic approaches, such as mass spectrometry-based proteomics, are employed to identify protein interactions and cellular pathways affected by this compound. nih.govnih.govnibn.go.jp These techniques can reveal novel drug targets by analyzing changes in protein expression or post-translational modifications in response to treatment. nih.gov

Computational methods, including bioinformatics and machine learning algorithms, are increasingly used for drug-target interaction (DTI) prediction. core.ac.uknih.govbiorxiv.orgnih.govmdpi.com These approaches analyze molecular structures, sequence data, and existing interaction databases to predict potential binding partners for this compound, thereby guiding experimental validation. nih.govbiorxiv.org Furthermore, this compound has been shown to enhance TRAIL-induced apoptosis by upregulating the expression of death receptor 5 (DR5) on the cell surface, suggesting a role in modulating cell death signaling pathways. researchgate.net Its interaction with phosphatidylethanolamine also points to potential membrane-related targets. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolic Profiling in Producing Organisms

The discovery and characterization of natural products like this compound often rely on the analysis of metabolites produced by microorganisms, particularly Streptomyces species. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the metabolic profiling of these organisms.

Streptomyces are renowned for their prolific production of diverse bioactive secondary metabolites, including antibiotics and anticancer agents. nih.govmdpi.comekb.eg LC-MS and its advanced variant, LC-MS/MS, are essential for separating, identifying, and quantifying these metabolites from complex fermentation broths. nih.govmdpi.comekb.egjmb.or.krekb.eg By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of compounds, researchers can identify known metabolites and discover novel ones. ekb.egekb.eg This technique is critical for understanding the biosynthetic pathways of this compound and for identifying optimal conditions for its production. nih.gov Moreover, LC-MS methods capable of distinguishing inositol isomers are relevant to this compound's mechanism, which involves the inhibition of inositol metabolism. nih.gov

Q & A

Q. What frameworks assist in formulating hypothesis-driven research questions for this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.